

# Technical Guide: L-Lysine-d8 HCl (SILAC Grade)

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## Compound of Interest

Compound Name: *L-Lysine-3,3,4,4,5,5,6,6-D8 hcl*

CAS No.: 344298-93-7

Cat. No.: B3044152

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## Executive Summary

L-Lysine-d8 HCl (Lys-d8) is a stable isotope-labeled amino acid utilized primarily as a metabolic tracer in quantitative proteomics, specifically in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). By substituting eight hydrogen atoms with deuterium (

H) at the

and

positions, Lys-d8 induces a predictable mass shift (+8.05 Da) in tryptic peptides without altering their chemical reactivity.

This guide details the physicochemical identifiers, mechanistic principles, and validated protocols for utilizing L-Lysine-d8 HCl in high-resolution Mass Spectrometry (MS).

## Chemical Identifiers & Specifications

Note: While the user requested "HCl" (monohydrochloride), the commercial standard for stability is often the dihydrochloride (2HCl). Both are detailed below to prevent procurement errors.

Parameter	Specification (Monohydrochloride)	Specification (Dihydrochloride)
CAS Number	344298-93-7	2330877-90-0
Chemical Name	L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride	L-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Formula		
Molecular Weight	190.70 g/mol	227.16 g/mol
Isotopic Purity	atom D	atom D
Chiral Purity	L-isomer	L-isomer
Mass Shift	+8.0501 Da (Lysine residue)	+8.0501 Da (Lysine residue)
Solubility	Water (50 mg/mL)	Water (100 mg/mL)
SMILES	[2H]C([2H])(N)C([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])C(O)=O.Cl	N/A

Key Identifier Note: Ensure the correct salt form is selected based on your media formulation buffer capacity. The 2HCl form is more acidic and may require pH adjustment in custom media preparations.

## Mechanism of Action: The "Heavy" Proteome

### 3.1 Metabolic Incorporation

Mammalian cells are auxotrophic for lysine. When cultured in media where natural lysine is replaced by L-Lysine-d8, the cells incorporate the heavy isotope into every newly synthesized protein.

- Target: All lysine-containing proteins.
- Efficiency: Complete proteome labeling typically requires 5–6 cell doublings.

## 3.2 Tryptic Cleavage & Mass Shift

In "bottom-up" proteomics, proteins are digested with Trypsin, which cleaves specifically at the C-terminus of Arginine (Arg) and Lysine (Lys).

- Result: Every lysine-terminated peptide carries a specific mass increment of +8 Da.
- Quantification: The mass spectrometer detects pairs of peptides (Light vs. Heavy). The intensity ratio of these peaks ( ) directly reflects the relative abundance of the protein in the two experimental conditions.

## 3.3 Expert Insight: The Deuterium Isotope Effect

While L-Lysine-d8 is cost-effective compared to

-Lysine (Lys-8), researchers must account for the Deuterium Isotope Effect.

- Chromatography Issue: Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts. In high-resolution Reverse Phase LC (RPLC), Lys-d8 peptides may elute slightly earlier (1–3 seconds) than light peptides.
- Mitigation: Ensure your quantification software (e.g., MaxQuant, Proteome Discoverer) has a sufficiently wide "retention time window" for matching precursor ions to prevent "orphan peak" errors.

## Experimental Workflow: SILAC

The following diagram illustrates the comparative quantification workflow using L-Lysine-d8.[1]



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Figure 1: Differential Proteomics Workflow using L-Lysine-d8. Cells are grown separately, mixed 1:1 after lysis, and analyzed simultaneously to minimize technical variance.

## Validated Protocol: SILAC Labeling

Prerequisites:

- Media: SILAC-specific DMEM or RPMI (deficient in Lys/Arg).
- Serum: Dialyzed Fetal Bovine Serum (dFBS) (10 kDa cutoff) to remove endogenous light amino acids.
- Reagents: L-Lysine-d8 HCl (CAS 344298-93-7) and L-Arginine (or L-Arginine-13C6 if performing double labeling).

### Step 1: Media Preparation

- Reconstitution: Dissolve L-Lysine-d8 HCl in PBS to a stock concentration of 100 mg/mL. Filter sterilize (0.22  $\mu$ m).
- Formulation: Add L-Lysine-d8 to the deficient media at a final concentration of 0.4 mM (approx. 73 mg/L for Lys-HCl).
  - Note: Standard DMEM contains ~0.8 mM Lysine. However, 0.4 mM is often sufficient for labeling while reducing reagent costs.
- Serum Addition: Add 10% Dialyzed FBS.
  - Critical: Do not use standard FBS; it contains light lysine which will degrade isotopic purity (labeling efficiency).

### Step 2: Cell Adaptation & Labeling

- Seeding: Split cells from a light culture into two populations.
- Passaging: Culture the "Heavy" population in L-Lysine-d8 media for at least 5 doublings.

- Why?
  - . After 5 divisions, <3% of the original light protein mass remains.
- Validation: Harvest a small aliquot of heavy cells after passage 5. Perform a rapid MS check.
  - Success Metric: Peptides should show >95% heavy isotope incorporation (Heavy peak intensity / Total intensity).

### Step 3: Experiment & Harvest

- Apply experimental treatment (e.g., Drug X) to the Heavy cells and Vehicle to Light cells (or vice versa).
- Lyse cells in 8M Urea or SDS-based buffer.
- Quantify protein concentration (BCA assay).
- Mix: Combine equal amounts (e.g., 50 µg) of Light and Heavy lysates.
- Proceed to reduction, alkylation, and trypsin digestion.

### Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Incomplete Incorporation (<95%)	Insufficient cell doublings.	Extend culture to 6-7 passages.
Contamination from non-dialyzed serum.	Verify dFBS source; ensure 10 kDa cutoff dialysis.	
Arginine-to-Proline Conversion	Metabolic recycling of excess Arginine.	Although this guide focuses on Lysine, if co-labeling with Arg, titrate Arginine concentration down or use cell lines auxotrophic for Arg.
Chromatographic Peak Split	Deuterium isotope effect.	Increase LC gradient length; adjust "Re-quantify" settings in MaxQuant.

## References

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## Sources

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